molecular formula C12H11NO3 B214949 1,2-diacetyl-2H-indol-3-one

1,2-diacetyl-2H-indol-3-one

Cat. No.: B214949
M. Wt: 217.22 g/mol
InChI Key: OWVJOPOZUCWLST-UHFFFAOYSA-N
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Description

1,2-Diacetyl-2H-indol-3-one is a substituted indole derivative featuring acetyl groups at the 1- and 2-positions of the indol-3-one scaffold. The acetyl substituents are electron-withdrawing groups that influence the compound’s electronic properties, solubility, and reactivity. Indol-3-one derivatives are widely studied for their roles in organic synthesis, materials science, and pharmaceuticals .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,2-diacetyl-2H-indol-3-one

InChI

InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3

InChI Key

OWVJOPOZUCWLST-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Acetyl Groups: The diacetyl groups in this compound likely increase its electrophilicity compared to alkyl-substituted analogs (e.g., methyl/phenyl in ). This could enhance reactivity in nucleophilic additions or cyclization reactions. Chloro Groups: The tetrachloro derivative exhibits significant steric bulk and electron-withdrawing effects, making it suitable for applications in dyes or materials requiring stability under harsh conditions.

Synthetic Methods :

  • Acetylated indoles are often synthesized via acetylation reactions using catalysts like p-toluenesulfonic acid (p-TSA), as seen in the synthesis of related indol-2-ones . Similar methods could apply to this compound.

Physicochemical Properties :

  • Solubility : The diacetyl derivative’s polarity may improve solubility in polar solvents compared to hydrophobic analogs like the phenyl-substituted compound .
  • Stability : Chloro and nitro groups enhance thermal and oxidative stability , whereas acetyl groups might render the compound prone to hydrolysis under basic conditions.

Research Implications and Limitations

Further research should focus on:

  • Experimental determination of its electronic properties (e.g., via UV-Vis spectroscopy).
  • Exploration of catalytic applications, leveraging its acetyl groups as directing moieties.
  • Toxicity and stability profiling for pharmaceutical or industrial use.

Notes:

Synthetic routes for analogous compounds (e.g., p-TSA-catalyzed reactions ) may guide future studies.

Applications inferred for analogs (e.g., dyes ) are speculative and require validation.

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